molecular formula C7H2F4I2 B14769708 2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene

2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene

Cat. No.: B14769708
M. Wt: 415.89 g/mol
InChI Key: RFNHQWBAHTZFAK-UHFFFAOYSA-N
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Description

2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H2F4I2. This compound is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industrial applications .

Preparation Methods

The synthesis of 2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the iodination of 2-fluoro-3-(trifluoromethyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired positions on the benzene ring .

Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms in the compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl or alkyne derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups attached to the benzene ring.

Scientific Research Applications

2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of halogenated aromatic compounds’ interactions with biological systems.

    Medicine: The compound’s derivatives may have potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene depends on its specific applicationThe fluorine and iodine atoms can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity .

Comparison with Similar Compounds

2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene can be compared with other halogenated aromatic compounds, such as:

The uniqueness of this compound lies in its specific combination of fluorine, iodine, and trifluoromethyl groups, which impart distinct chemical and physical properties that are valuable in various research and industrial applications.

Properties

Molecular Formula

C7H2F4I2

Molecular Weight

415.89 g/mol

IUPAC Name

2-fluoro-1,5-diiodo-3-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2F4I2/c8-6-4(7(9,10)11)1-3(12)2-5(6)13/h1-2H

InChI Key

RFNHQWBAHTZFAK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)I)I

Origin of Product

United States

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